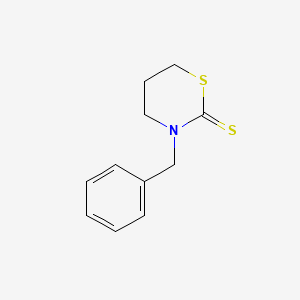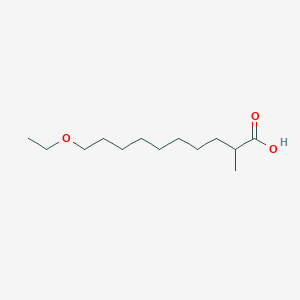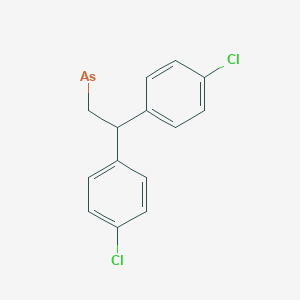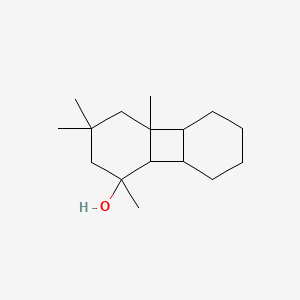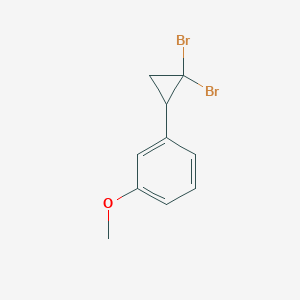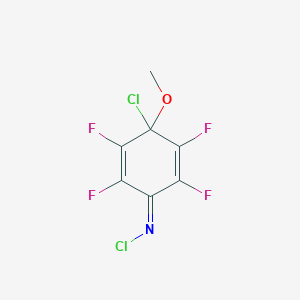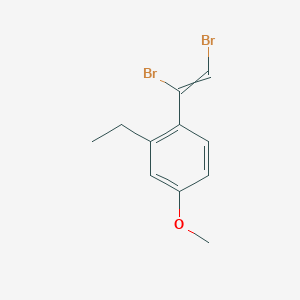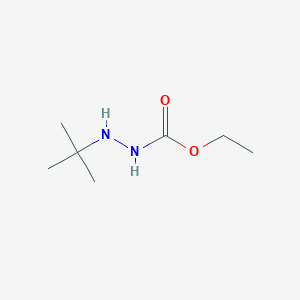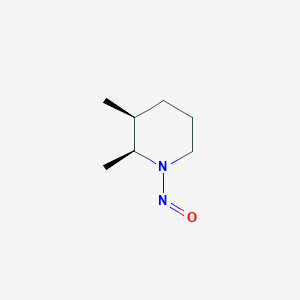![molecular formula C19H19NO4 B14496512 2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 65119-14-4](/img/structure/B14496512.png)
2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two ethylfuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 2-nitrobenzaldehyde with 5-ethylfuran under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of 5-ethylfuran in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.
Condensation: Aldehydes or ketones, bases like piperidine or pyridine.
Major Products Formed
Reduction: 2,2’-[(2-Aminophenyl)methylene]bis(5-ethylfuran).
Nitration: 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) with additional nitro groups.
Halogenation: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules and alter their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran): Similar structure but with the nitro group in a different position.
2,2’-[(2-Nitrophenyl)methylene]bis(5-methylfuran): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2,2’-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitro and ethylfuran groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65119-14-4 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
FIYQSKMWAMUJAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
